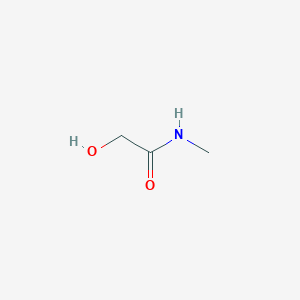

2-Hydroxy-n-methylacetamide

Description

Propriétés

IUPAC Name |

2-hydroxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4-3(6)2-5/h5H,2H2,1H3,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAFGNCZWMJZCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969061 | |

| Record name | 2-Hydroxy-N-methylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5415-94-1 | |

| Record name | 5415-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-N-methylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Industrial Preparation via Amination of Acetic Acid with Methylamine

A patented industrial process describes the preparation of N-methylacetamide (a close analog relevant to 2-hydroxy-N-methylacetamide synthesis) by direct amination of acetic acid with methylamine. The process involves:

Step 1: Amination Reaction

- Reactants: Acetic acid and methylamine.

- Conditions: Temperature of 70–80 °C, reaction time approximately 2 hours.

- Reaction:

$$

\text{CH}3\text{COOH} + \text{CH}3\text{NH}2 \rightarrow \text{CH}3\text{CONHCH}3 + \text{H}2\text{O}

$$

Step 2: Removal of Water and Acid

- Neutralization of residual acetic acid using alkali (e.g., potassium hydroxide) to prevent corrosion during distillation.

- Distillation under normal pressure with steam to remove water and acid.

- Vacuum fractionation to purify the product, controlling temperature between 100–110 °C for the cut, and finally distilling to dryness at 125–135 °C under vacuum.

-

- Yield: Approximately 210 kg product from 200 kg acetic acid and 98 kg methylamine.

- Product purity: Acidity ≤ 1% g/ml, moisture content ≤ 0.2% g/ml.

- Environmental benefits: Reduced corrosion and suitability for industrial scale.

| Step | Conditions | Purpose | Notes |

|---|---|---|---|

| Amination | 70–80 °C, 2 hours | Formation of N-methylacetamide | Reaction in amination jar |

| Neutralization | Alkali addition | Remove free acetic acid | Prevents corrosion |

| Steam distillation | ~100 °C, normal pressure | Remove water and acid | Monitored by pH |

| Vacuum fractionation | 100–110 °C cut, 125–135 °C distillation under 0.096 MPa vacuum | Purification and drying | Produces high purity product |

This method is robust and suitable for industrial production, addressing earlier challenges related to corrosive methylamine hydrochloride and complicated ethanamide routes.

Regioselective Synthesis of this compound via Hydrazide Chemistry

Recent research focuses on the regioselective preparation of this compound as a hydrazide derivative, which is structurally related and important for pharmaceutical applications.

-

- React carboxylic acid derivatives (e.g., 2-hydroxyacetohydrazide) with methylating agents or N-methylhydrazines.

- Use of protecting groups (e.g., BOC, CBZ) can direct regioselectivity but adds complexity.

- Alternatively, direct reaction with inexpensive reagents under controlled conditions yields regioisomerically pure products.

Structural and Regioisomeric Considerations:

- Two regioisomers exist: 2-hydroxy-N′-methylacetohydrazide and 2-hydroxy-N-methylacetohydrazide.

- The position of the methyl group relative to the nitrogen atoms affects the planarity and hydrogen bonding of the molecule.

- Crystallographic studies show differences in hydrogen bonding and molecular packing, which influence purification and stability.

-

- Methylation using N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 0 °C with triphosgene and triethylamine.

- Stirring at room temperature for 2 hours.

- Purification by column chromatography yields the desired amide in 75% yield.

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Dichloromethane (CH₂Cl₂) | Suitable for reaction |

| Temperature | 0 °C initially, then room temp | Controls reaction rate |

| Reagents | Triphosgene, triethylamine, N,O-dimethylhydroxylamine hydrochloride | Efficient methylation |

| Reaction time | 2 hours | Complete conversion |

| Purification | Silica gel chromatography | 75% yield of pure product |

This method offers a practical and efficient route to this compound derivatives with good regioselectivity and yield.

Comparative Analysis of Preparation Methods

| Method | Reactants | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Amination of Acetic Acid | Acetic acid + methylamine | 70–80 °C, 2 h, steam distillation | ~Yield not specified but industrial scale | Industrially scalable, environmentally friendly | Requires handling corrosive materials |

| Regioselective Hydrazide Synthesis | Carboxylic acid derivative + methylhydrazine | 0 °C to room temp, 2 h, chromatography | 75% | High regioselectivity, pure product | Multi-step, uses protecting groups optionally |

| Methylation with Hydroxylamine Derivatives | N,O-dimethylhydroxylamine hydrochloride + acid chloride | 0 °C to RT, 2 h, column chromatography | 75% | Efficient, mild conditions | Requires careful reagent handling |

Research Findings and Notes

- The industrial amination method addresses corrosion and environmental issues by neutralizing free acid and using steam distillation, making it suitable for large-scale production.

- The regioselective synthesis of this compound hydrazide derivatives is crucial for pharmaceutical intermediates, with crystal structure analysis revealing important molecular interactions and stability considerations.

- Use of triphosgene and triethylamine in methylation reactions provides an efficient and mild route to amides, with good yields and purity.

- The choice of method depends on the intended application: industrial bulk production favors direct amination, while pharmaceutical synthesis favors regioselective hydrazide routes for purity and specificity.

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Development

2-Hydroxy-N-methylacetamide serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential as anti-inflammatory and analgesic agents. For instance, modifications of this compound have been investigated for their ability to enhance the solubility and bioavailability of drug formulations .

Case Study: Synthesis of Analgesics

A notable study involved the synthesis of novel analgesics using this compound as a precursor. The research demonstrated that specific modifications to the compound could yield derivatives with improved efficacy and reduced side effects compared to traditional analgesics .

Biochemical Applications

Protein Modulation

The compound has been utilized in research focusing on protein expression modulation. It has been shown to influence the expression levels of certain proteins in cellular systems, making it valuable for diagnostic and therapeutic research .

Case Study: Gene Expression Studies

In a series of experiments, researchers applied this compound in gene expression studies to assess its effects on specific signaling pathways. The results indicated that the compound could effectively modulate gene expression, providing insights into its potential use in gene therapy applications .

Material Science Applications

Polymer Chemistry

this compound is also significant in polymer chemistry, where it acts as a monomer or additive in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Decomposition | ~300 °C |

| Tensile Strength | 45 MPa |

| Elongation at Break | 12% |

Environmental Applications

Biodegradability Studies

Research has shown that this compound exhibits favorable biodegradability characteristics, making it a candidate for environmentally friendly chemical processes. Studies indicate that its breakdown products are less harmful to aquatic life compared to other synthetic compounds .

Analytical Chemistry Applications

Analytical Reagent

The compound is used as a reagent in various analytical techniques, including chromatography and spectroscopy, due to its ability to form stable complexes with metal ions, enhancing detection sensitivity.

Case Study: Metal Ion Complexation

A study highlighted the use of this compound in forming complexes with transition metals for analytical purposes. This application demonstrated improved sensitivity in detecting trace metal ions in environmental samples .

Mécanisme D'action

The mechanism of action of 2-Hydroxy-n-methylacetamide involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound can also act as a nucleophile, participating in various biochemical reactions. The exact pathways and targets are still under investigation, but its ability to interact with proteins and enzymes is of particular interest.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Acetamide Derivatives

Functional Group Variations

Key Research Findings

- Synthetic Utility: this compound serves as a precursor in thiazolidinone synthesis (e.g., N-(2-substituted-4-oxothiazolidin-3-yl)acetamides), leveraging its hydroxyl group for cyclocondensation reactions . Chlorinated analogs (e.g., N-hydroxymethyl-2-chloroacetamide) are critical in herbicide production (e.g., alachlor, pretilachlor) due to their electrophilic reactivity .

- Pharmacological Activity: Adamantane-containing analogs (e.g., 2-(1-adamantyl)-N-hydroxyacetamide) demonstrate histone deacetylase (HDAC) inhibition, highlighting the role of bulky substituents in drug design . Hydroxyethyl derivatives (e.g., 2-amino-N-(2-hydroxyethyl)acetamide) show promise in anti-inflammatory and analgesic drug candidates .

Activité Biologique

2-Hydroxy-N-methylacetamide, also known as N-hydroxy-N-methylacetamide, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of organic compounds known as anilides , which are characterized by the presence of an amide group attached to an aromatic ring. The molecular formula is and its structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can alter physiological responses in organisms.

- Gene Expression Modulation : Research indicates that compounds similar to this compound can influence gene expression related to stress responses and metabolic processes .

- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

In Vitro Studies

In vitro studies have shown that derivatives of N-methylacetamide exhibit varying degrees of cytotoxicity against different cell lines. For example, compounds with similar structures have been tested for their ability to induce apoptosis in cancer cells, highlighting their potential therapeutic applications .

Case Studies

- Occupational Exposure : A longitudinal study examined workers exposed to chemical manufacturing environments where N,N-dimethylacetamide was prevalent. The study found correlations between exposure levels and incidences of liver damage, which may relate to the metabolic effects of related compounds .

- Toxicological Assessments : Toxicological evaluations have assessed the carcinogenic potential of various acetamides, including N,N-dimethylacetamide. While direct studies on this compound are sparse, these assessments provide context for understanding the safety profile and biological risks associated with similar compounds .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.